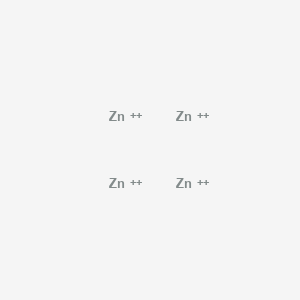

zinc(2+)

Vue d'ensemble

Description

La glucarpidase, également connue sous le nom de carboxypeptidase G2, est une enzyme bactérienne recombinante utilisée principalement pour réduire les concentrations plasmatiques toxiques de méthotrexate chez les patients souffrant d’une fonction rénale altérée. Le méthotrexate est un agent de chimiothérapie et un immunosuppresseur, et sa toxicité peut être mortelle si elle n’est pas gérée correctement. La glucarpidase hydrolyse rapidement le méthotrexate en ses métabolites inactifs, offrant une voie non rénale alternative pour son élimination .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La glucarpidase est produite par la technologie de l’ADN recombinant. Le gène codant pour la carboxypeptidase G2 est cloné à partir de Pseudomonas sp. souche RS-16 et exprimé dans des bactéries Escherichia coli génétiquement modifiées. L’enzyme est ensuite purifiée par une série de techniques chromatographiques .

Méthodes de production industrielle : Dans les milieux industriels, la glucarpidase est produite dans de grands bioréacteurs où des Escherichia coli génétiquement modifiées sont cultivées dans des conditions contrôlées. L’enzyme est récoltée et purifiée pour répondre aux normes pharmaceutiques. Le produit final est généralement lyophilisé sous forme de poudre pour administration intraveineuse .

Analyse Des Réactions Chimiques

Types de réactions : La glucarpidase catalyse principalement l’hydrolyse du résidu de glutamate carboxyl-terminal de l’acide folique et des antifolates classiques tels que le méthotrexate. Cette réaction convertit le méthotrexate en ses métabolites inactifs, le glutamate et l’acide 2,4-diamino-N10-méthylptéroïque (DAMPA) .

Réactifs et conditions courants : L’enzyme fonctionne de manière optimale à un pH de 7,5 et est stable sur une plage de pH de 5 à 10. Elle présente une activité maximale à 50 °C et conserve sa stabilité sur une plage de température de 20 à 70 °C .

Principaux produits : Les principaux produits de la réaction d’hydrolyse catalysée par la glucarpidase sont le glutamate et l’acide 2,4-diamino-N10-méthylptéroïque, qui sont tous deux non toxiques et peuvent être excrétés par le foie .

4. Applications de la recherche scientifique

La glucarpidase a plusieurs applications importantes dans la recherche scientifique et la médecine :

Applications De Recherche Scientifique

Mécanisme D'action

La glucarpidase exerce ses effets en hydrolysant le résidu de glutamate carboxyl-terminal du méthotrexate, le convertissant en ses métabolites inactifs, le glutamate et l’acide 2,4-diamino-N10-méthylptéroïque. Cette réaction fournit une voie alternative pour l’élimination du méthotrexate, contournant les reins et réduisant le risque de toxicité chez les patients atteints d’insuffisance rénale . L’enzyme agit de manière extracellulaire, réduisant rapidement les concentrations plasmatiques de méthotrexate .

Composés similaires :

Lévolévocorin : Une forme plus puissante de lévocorin, utilisée de manière similaire pour réduire la toxicité du méthotrexate.

Unicité de la glucarpidase : La glucarpidase est unique dans sa capacité à hydrolyser rapidement le méthotrexate en métabolites non toxiques, offrant une voie non rénale pour son élimination. Cela la rend particulièrement précieuse pour les patients atteints d’insuffisance rénale, où les traitements traditionnels comme la lévocorin peuvent ne pas être efficaces .

Comparaison Avec Des Composés Similaires

Uniqueness of Glucarpidase: Glucarpidase is unique in its ability to rapidly hydrolyze methotrexate into non-toxic metabolites, providing a non-renal pathway for its elimination. This makes it particularly valuable for patients with renal impairment, where traditional treatments like leucovorin may not be effective .

Propriétés

IUPAC Name |

zinc(2+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Zn/q4*+2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQXMCNBQHANEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn4+8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Methotrexate is an anticancer agent widely used to treat various cancers: it is often used in higher doses in leukemias and lymphomas. As methotrexate and its metabolites are primarily excreted in the kidneys, patients with reduced renal function are at an elevated risk for increased drug exposure and methotrexate toxicity. Methotrexate itself can cause renal toxicity at high doses: methotrexate-induced renal damage can occur by precipitation of methotrexate and its breakdown products in the renal tubules, or from a direct toxic effect of the drug. Glucarpidase is a recombinant bacterial enzyme that hydrolyzes the carboxyl-terminal glutamate residue from folic acid and classical antifolates such as methotrexate. Glucarpidase converts methotrexate to its inactive metabolites glutamate and 2,4-diamino-N10-methylpteroic acid (DAMPA), which is a nontoxic metabolite. DAMPA is later excreted in urine or further metabolized by the liver into hydroxyl-DAMPA, DAMPA-glucuronide, and hydroxy-DAMPA-glucuronide. Glucarpidase provides an alternate non-renal pathway for methotrexate elimination in patients with renal dysfunction during high-dose methotrexate treatment. | |

| Record name | Glucarpidase | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9074-87-7 | |

| Record name | Glucarpidase | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrolase, γ-glutamyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4,4']Bipiperidinyl-1-carboxylic acid ethyl ester](/img/structure/B3416692.png)

![(E)-3-(Dimethylamino)-2-[2-(4-methoxybenzyl)-2H-tetrazol-5-yl]acrylic acid ethyl ester](/img/structure/B3416771.png)